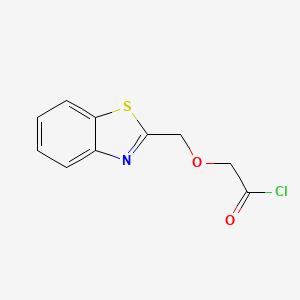

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylmethoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c11-9(13)5-14-6-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONMQOVJLSXZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride typically involves the reaction of 2-aminobenzenethiol with acyl chlorides under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with acyl chlorides, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the acetyl chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Cyclization: The formation of benzothiazole rings through cyclization is a notable reaction involving this compound.

Common reagents used in these reactions include diethylsilane, 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), and carbon dioxide (CO2) under specific conditions . Major products formed from these reactions include various benzothiazole derivatives, which are valuable in pharmaceutical and chemical research.

Scientific Research Applications

Chemistry

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride serves as an important intermediate in synthesizing various benzothiazole derivatives. These derivatives are crucial in organic synthesis and materials science due to their unique chemical properties.

Key Reactions:

- Substitution Reactions: Reacts with nucleophiles to substitute the acetyl chloride group.

- Cyclization: Facilitates the formation of benzothiazole rings.

Biology

In biological research, this compound is utilized in developing biologically active molecules, including enzyme inhibitors and imaging reagents. Its derivatives have shown potential in modulating biological pathways.

Case Study:

A study demonstrated that certain benzothiazole derivatives synthesized from this compound exhibited significant enzyme inhibition activity, making them candidates for further pharmacological evaluation.

Medicine

The medicinal applications of this compound are noteworthy. Benzothiazole derivatives have been investigated for their anti-cancer, anti-bacterial, and anti-inflammatory properties.

Example Applications:

- Anti-Cancer Agents: Some derivatives have been shown to induce apoptosis in cancer cell lines.

- Anti-Bacterial Activity: Compounds derived from this structure have demonstrated effectiveness against various bacterial strains.

Industry

In industrial applications, this compound is used to produce materials with specific properties like fluorescence and electroluminescence. These materials are essential in the development of advanced electronic devices.

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride involves its interaction with molecular targets, leading to the formation of benzothiazole rings. These rings can interact with various biological pathways, depending on the specific derivative formed. For example, benzothiazole derivatives can inhibit enzymes or interact with cellular receptors, leading to their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyloxyacetyl Chloride

Benzyloxyacetyl chloride (2-(benzyloxy)acetyl chloride) replaces the benzothiazole ring with a benzyl group (Fig. 1). While both compounds are acyl chlorides, the absence of the benzothiazole ring in benzyloxyacetyl chloride limits its utility in targeting bacterial proteins like FtsZ, as demonstrated by the significantly lower antibacterial activity of benzyl-based analogs compared to benzothiazole derivatives .

Key Differences:

- Electron Density: Benzothiazole’s sulfur atom increases electron deficiency, favoring interactions with enzymatic pockets.

- Bioactivity: Benzyloxyacetyl chloride lacks the heterocyclic scaffold required for potent FtsZ inhibition (MIC > 16 μg/mL for benzyl derivatives vs. 0.125 μg/mL for optimized benzothiazoles) .

Benzothiazole-Based Derivatives

Substituents on the benzothiazole ring profoundly influence activity:

- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole : Chlorine at the 5-position enhances lipophilicity and steric bulk, improving membrane penetration and target affinity. The methoxyphenyl group further stabilizes the molecule through hydrophobic interactions .

- N-(1,3-Benzothiazol-2-yl)acetamide : Replacing the methoxyacetyl group with an acetamide reduces electrophilicity, making it less reactive as a synthetic intermediate but still bioactive due to hydrogen-bonding capabilities .

Structure-Activity Relationship (SAR):

| Substituent Position | Functional Group | MIC (μg/mL) vs. S. aureus |

|---|---|---|

| 2-Methoxyacetyl | -OCH₂COCl | 0.125 |

| 5-Chloro | -Cl | 0.5–1.0 |

| 4-Methoxyphenyl | -C₆H₄OCH₃ | 0.25 |

Benzoxazole Analogues

Replacing sulfur with oxygen in the heterocycle (e.g., [2-(1,3-benzoxazol-2-yl)ethyl]amine hydrochloride) alters electronic properties. Benzoxazoles are less electron-deficient than benzothiazoles due to oxygen’s higher electronegativity, reducing their capacity for charge-transfer interactions. This results in lower antibacterial efficacy compared to sulfur-containing analogs .

Electronic Comparison:

- Benzothiazole : Sulfur (electronegativity = 2.58) induces moderate electron withdrawal.

- Benzoxazole : Oxygen (electronegativity = 3.44) creates a stronger electron-withdrawing effect but diminishes π-acidity.

Biological Activity

(1,3-Benzothiazol-2-ylmethoxy)acetyl chloride is a compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol. It is primarily used as an intermediate in the synthesis of various benzothiazole derivatives, which have significant applications in organic synthesis, material science, and medicinal chemistry. This compound exhibits a range of biological activities, including antifungal, antibacterial, and potential anticancer properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The compound can undergo substitution reactions, leading to the formation of biologically active derivatives that can inhibit enzymes or interact with cellular receptors. For instance, benzothiazole derivatives synthesized from this compound have shown potential as enzyme inhibitors and imaging reagents in medical applications .

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study on related benzothiazole derivatives revealed their efficacy against several phytopathogenic fungi. The compounds demonstrated varying degrees of inhibition with IC50 values indicating their potency:

| Compound | Target Fungus | IC50 (µg/mL) |

|---|---|---|

| 6h | F. graminearum | 23.39 |

| 6h | F. Solani | 15.55 |

| 6h | C. gloeosporioides | 29.61 |

| 6a | B. cinerea | 62.62 |

These findings suggest that modifications to the benzothiazole structure can enhance antifungal activity against specific pathogens .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In particular, studies on related benzothiazole compounds have indicated promising results against Staphylococcus aureus. The presence of chloro substitutions in certain positions has been linked to improved antibacterial activity:

| Compound | MIC (µg/mL) | Substitution |

|---|---|---|

| 22a | 0.25 | 5-Chloro |

| 22b | 0.25 | 5-Phenyl |

| 24e | Variable | Various |

These compounds demonstrated significant on-target activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Studies

Several case studies have explored the synthesis and biological evaluation of various derivatives derived from this compound:

- Antifungal Study : A series of benzothiazole derivatives were synthesized and tested for antifungal activity against eight species of plant pathogens. The results indicated that certain modifications significantly increased efficacy against specific fungi, emphasizing structure-activity relationships in drug design .

- Antibacterial Evaluation : Another study focused on evaluating the antibacterial properties of benzothiazole derivatives against S. aureus. The results showed that hydrophobic substitutions at specific positions led to improved antibacterial activity compared to unsubstituted analogs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1,3-Benzothiazol-2-ylmethoxy)acetyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation reactions. For example, refluxing 2-aminobenzothiazole derivatives with chloroacetyl chloride in dry benzene (1–3 hours) yields analogous benzothiazole-acetyl chloride products . Key factors include solvent choice (e.g., dry benzene to minimize hydrolysis), stoichiometric ratios, and temperature control. Post-reaction purification involves washing with sodium bicarbonate to neutralize HCl byproducts and recrystallization from ethanol (yield ~80%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the benzothiazole ring (aromatic protons at δ 7.2–8.5 ppm) and acetyl chloride moiety (carbonyl carbon at ~170 ppm in NMR).

- FT-IR : Detect C=O stretching (~1750 cm) and C-Cl bonds (~750 cm).

- Elemental analysis : Verify stoichiometry (e.g., C, H, N, S, Cl content).

- Single-crystal X-ray diffraction : For definitive structural confirmation, refine using SHELX software to resolve bond angles and torsional strain .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use butyl rubber gloves (minimum 0.3 mm thickness) and splash-resistant goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of HCl vapors.

- Storage : Keep in airtight containers under inert gas (e.g., N) at 2–8°C to prevent hydrolysis .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How does the electronic nature of the benzothiazole ring influence the reactivity of the acetyl chloride group in acylation reactions?

- Methodological Answer : The electron-withdrawing benzothiazole ring enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Density Functional Theory (DFT) calculations can model charge distribution (e.g., Mulliken charges on the carbonyl group). Experimentally, compare reaction rates with non-electron-deficient acyl chlorides (e.g., benzoyl chloride) under identical conditions .

Q. What experimental strategies resolve contradictions in stability data under varying humidity conditions?

- Methodological Answer :

- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to quantify moisture uptake at 25°C (30–90% RH).

- Kinetic Analysis : Monitor hydrolysis rates via HPLC under accelerated conditions (e.g., 40°C, 75% RH).

- Contradiction Resolution : If literature reports conflict (e.g., stability in aqueous ethanol), replicate experiments with Karl Fischer titration to measure residual water content in solvents .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial gyrase. Parameterize the ligand with GAFF force fields.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.

- Validation : Compare predictions with in vitro assays (e.g., IC values from enzyme inhibition studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.